1,2,3,6-Tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine
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Overview
Description
1,2,3,6-Tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines This compound is characterized by a pyridine ring that is partially saturated and substituted with a methyl group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4-piperidone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often require refluxing the mixture to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions can convert it to fully saturated derivatives.
Substitution: The methyl and dioxolane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridinium salts, while reduction can produce fully saturated tetrahydropyridine derivatives .
Scientific Research Applications
1,2,3,6-Tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1,2,3,6-Tetrahydro-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Used in organic synthesis as a boronic acid derivative.
Uniqueness
1,2,3,6-Tetrahydro-1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dioxolane ring enhances its stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
CAS No. |
60553-32-4 |
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Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-methyl-4-(2-methyl-1,3-dioxolan-2-yl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C10H17NO2/c1-10(12-7-8-13-10)9-3-5-11(2)6-4-9/h3H,4-8H2,1-2H3 |
InChI Key |
DXFHTTURPLMPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CCN(CC2)C |
Origin of Product |
United States |
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